N-(3-nitrophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide
CAS No.: 896679-92-8
Cat. No.: VC6681061
Molecular Formula: C18H12N4O5
Molecular Weight: 364.317
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896679-92-8 |
|---|---|
| Molecular Formula | C18H12N4O5 |
| Molecular Weight | 364.317 |
| IUPAC Name | N-(3-nitrophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide |
| Standard InChI | InChI=1S/C18H12N4O5/c23-15(20-11-4-3-5-12(8-11)22(25)26)9-21-10-19-16-13-6-1-2-7-14(13)27-17(16)18(21)24/h1-8,10H,9H2,(H,20,23) |
| Standard InChI Key | AYPWEGJZXSDWJA-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
N-(3-nitrophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that appears to combine features of nitro-substituted aromatic amides and fused heterocyclic systems. The structure suggests potential pharmaceutical or biological activity due to the following key features:
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Nitrophenyl group: Known for its role in electron-withdrawing effects, often enhancing the reactivity of adjacent functional groups.
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Benzofuro[3,2-d]pyrimidine core: A fused heterocyclic system that may exhibit biological activity, such as anti-inflammatory or anticancer properties.
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Acetamide linkage: Common in medicinal chemistry for improving solubility and bioavailability.
Structural Features
The compound's structure can be broken into three main components:
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Nitrophenyl Substituent:
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Electron-withdrawing nitro group (-NO₂) attached to the phenyl ring.
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May influence the electronic properties of the compound, enhancing its interaction with biological targets.
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Benzofuro[3,2-d]pyrimidine System:
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A fused aromatic heterocycle containing oxygen and nitrogen atoms.
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Likely contributes to potential hydrogen bonding and π-π stacking interactions in biological environments.
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Acetamide Functional Group:
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Provides a polar site for interaction with enzymes or receptors.
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Enhances water solubility and pharmacokinetic properties.
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Potential Applications
Given the structural features, this compound may have applications in:
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Pharmaceutical Development:
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The benzofuro[3,2-d]pyrimidine scaffold is often explored for anticancer, antiviral, and anti-inflammatory agents.
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Nitroaromatic compounds are sometimes precursors to antibiotics or enzyme inhibitors.
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Material Science:
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Aromatic amides with nitro groups may find applications in organic electronics or as intermediates in dye synthesis.
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Hypothetical Synthesis Pathway
A plausible synthetic route could involve:
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Nitration of a suitable phenyl precursor to introduce the nitro group.
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Construction of the benzofuro[3,2-d]pyrimidine core via cyclization reactions involving pyrimidine derivatives and benzofuran precursors.
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Coupling of the nitrophenyl group with the benzofuro[3,2-d]pyrimidine scaffold through an acetamide linkage.
Analytical Characterization
To confirm the identity and purity of such a compound, standard analytical techniques would be employed:
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NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to aromatic protons and amide functionalities.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: To detect characteristic functional groups (e.g., nitro stretching at ~1500 cm⁻¹, amide carbonyl at ~1650 cm⁻¹).
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X-ray Crystallography: For detailed structural elucidation.
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